4-(3-(trifluoromethyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
Description
Properties
IUPAC Name |
4-[3-(trifluoromethyl)benzoyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)11-5-3-4-10(8-11)15(23)21-9-14(22)20-12-6-1-2-7-13(12)21/h1-8H,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGOHJWISMGJJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(trifluoromethyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 3,4-dihydroquinoxalin-2(1H)-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-(trifluoromethyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
4-(3-(trifluoromethyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound is used in the development of new materials with desirable properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(3-(trifluoromethyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The benzoyl and dihydroquinoxalinone moieties can participate in various binding interactions, influencing the compound’s overall activity and specificity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The dihydroquinoxalinone core allows diverse substitutions at N1, N4, C6, and C7 positions, influencing biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Synthetic Yields : Acyl derivatives with heterocyclic groups (e.g., 27b , 93% yield) are synthesized more efficiently than those with bulkier substituents (e.g., 27c , 23%) . The trifluoromethyl group in Compound 239 (81% yield) suggests compatibility with standard acylation conditions .
- Biological Activity: The methoxyphenylpropenoyl derivative 19a inhibits BRD4 at nanomolar concentrations, demonstrating the importance of π-π interactions in bromodomain binding . Trifluoromethyl groups may similarly enhance target engagement through hydrophobic interactions.
Physicochemical Properties
- Melting Points: Trifluoromethyl-substituted analogs (3bi, Compound 239) exhibit higher melting points (191–195°C and unreported, respectively) compared to non-fluorinated derivatives (e.g., 27a, 136°C), likely due to increased molecular rigidity and intermolecular interactions .
- Solubility: Fluorination typically reduces solubility in aqueous media but improves lipid membrane permeability.
Biological Activity
The compound 4-(3-(trifluoromethyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a member of the quinoxaline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure
The molecular formula for this compound is . The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group is believed to enhance binding affinity due to increased electron-withdrawing effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism involves disruption of microbial cell membrane integrity and inhibition of key metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60). The proposed mechanism involves induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
Case Studies
- Breast Cancer Study : A recent study investigated the effects of this compound on MCF-7 cells. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound demonstrated superior activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a new antimicrobial agent.
In Vivo Studies
In vivo experiments have corroborated the in vitro findings, revealing that administration of this compound in animal models led to significant tumor reduction without substantial toxicity. These studies highlight its potential for further development as a therapeutic agent.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Further research is needed to optimize its pharmacological profile for clinical applications.
Q & A
Basic: What are the established synthetic routes for 4-(3-(trifluoromethyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one, and what key reaction conditions influence yield?
Methodological Answer:
The compound is synthesized via multi-step reactions involving cyclization and acylation. A common approach includes:
Quinoxalinone Core Formation : Reacting substituted aniline derivatives with glyoxal under acidic conditions to form the dihydroquinoxalinone scaffold .
Acylation : Introducing the 3-(trifluoromethyl)benzoyl group using 4-(trifluoromethyl)benzoyl chloride (CAS 329-15-7) under anhydrous conditions, often in chloroform or THF with a base (e.g., triethylamine) to neutralize HCl byproducts .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Key Reaction Parameters:
| Step | Reagent/Condition | Temperature | Yield Range |
|---|---|---|---|
| Cyclization | Glyoxal, H2SO4 | 80–90°C | 60–75% |
| Acylation | 4-(Trifluoromethyl)benzoyl chloride, Et3N | RT | 70–85% |
| Purification | Ethanol/water (3:1) | – | 90–95% purity |
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR in deuterated DMSO or CDCl3 to confirm the dihydroquinoxalinone scaffold and trifluoromethylbenzoyl substitution. The quinoxalinone NH proton appears as a singlet near δ 10.5 ppm, while the trifluoromethyl group shows a distinct 19F NMR signal at ~δ -60 ppm .
- X-ray Crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation) resolves the planar quinoxalinone ring and benzoyl orientation. Reported R factors < 0.05 ensure high precision .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 363.08).
Advanced: How can density functional theory (DFT) calculations elucidate electronic properties and reactivity?
Methodological Answer:
DFT studies (e.g., B3LYP/6-31G* basis set) model:
- Electrostatic Potential Maps : Identify electrophilic sites (e.g., carbonyl groups) for nucleophilic attack .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions. For example, HOMO localization on the quinoxalinone ring and LUMO on the trifluoromethylbenzoyl group suggests intramolecular charge transfer .
- Validation : Compare computed IR/NMR spectra with experimental data (mean deviation < 5%) to refine computational models .
Advanced: How should researchers address contradictions in reported bioactivity data (e.g., anti-tubercular vs. anticancer activity)?
Methodological Answer:
Contradictions arise from variations in:
- Assay Conditions : Cell line specificity (e.g., Mycobacterium tuberculosis H37Rv vs. HeLa cells), incubation time, and solvent (DMSO concentration ≤ 0.1% to avoid cytotoxicity) .
- Structural Analogues : Subtle changes (e.g., substituent position) drastically alter activity. For example, meta-trifluoromethyl substitution (this compound) may enhance membrane permeability versus para-substituted analogues .
- Validation Strategies :
- Reproduce assays with standardized protocols (e.g., CLSI guidelines).
- Cross-test in multiple cell lines or enzymatic targets.
Advanced: What experimental frameworks assess the environmental fate and ecotoxicological impacts of this compound?
Methodological Answer:
Adopt a tiered approach per Project INCHEMBIOL guidelines :
Abiotic Studies :
- Hydrolysis : Expose to pH 5–9 buffers at 25–50°C; monitor degradation via HPLC.
- Photolysis : UV-Vis irradiation (λ > 290 nm) in aqueous/organic media.
Biotic Studies :
- Microbial Degradation : Use OECD 301B (ready biodegradability test) with activated sludge.
- Ecotoxicology : Acute toxicity assays (e.g., Daphnia magna LC50).
Key Parameters for Environmental Persistence:
| Property | Value | Method |
|---|---|---|
| LogP (octanol-water) | 2.8 ± 0.3 | OECD 117 |
| Hydrolysis half-life (pH 7) | >30 days | OECD 111 |
Advanced: How can crystallization challenges be overcome for high-quality X-ray diffraction analysis?
Methodological Answer:
- Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to slow nucleation. For this compound, ethanol/water (4:1) yields plate-like crystals suitable for diffraction .
- Temperature Gradient : Gradual cooling from 50°C to 4°C over 48 hours minimizes disorder.
- Additives : Introduce trace co-solvents (e.g., ethyl acetate) to disrupt π-π stacking and improve crystal packing .
Advanced: What strategies optimize reaction conditions for lab-scale synthesis without industrial-scale resources?
Methodological Answer:
- Catalysis : Replace stoichiometric bases (e.g., Et3N) with catalytic DMAP (0.1 eq) to enhance acylation efficiency .
- Microwave Assistance : Reduce cyclization time from 12 hours to 45 minutes (80°C, 150 W) with comparable yield .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
